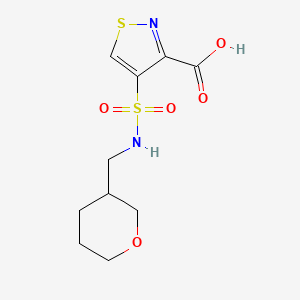![molecular formula C11H10F3N3O3S B6978619 1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B6978619.png)
1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazolone core, which is a five-membered ring containing three nitrogen atoms and one oxygen atom.
Métodos De Preparación
The synthesis of 1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one typically involves multiple steps, starting with the preparation of the triazolone core. One common method involves the reaction of 1-methyl-1,2,4-triazole with a suitable electrophile to introduce the phenylmethyl group. The trifluoromethylsulfonyl group is then introduced through a nucleophilic substitution reaction using trifluoromethanesulfonic anhydride or a similar reagent . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to a trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparación Con Compuestos Similares
1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
1-Methyl-1,2,4-triazole: Lacks the phenylmethyl and trifluoromethylsulfonyl groups, resulting in different reactivity and applications.
Trifluoromethanesulfonamide: Contains the trifluoromethylsulfonyl group but lacks the triazolone core, leading to different chemical properties and uses.
Indole derivatives: Share some structural similarities but have distinct biological activities and applications.
The uniqueness of this compound lies in its combination of the triazolone core and the trifluoromethylsulfonyl group, which imparts specific reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
1-methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O3S/c1-16-7-15-10(18)17(16)6-8-3-2-4-9(5-8)21(19,20)11(12,13)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKWEDBWYMCCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=O)N1CC2=CC(=CC=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide](/img/structure/B6978543.png)
![3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978545.png)
![1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one](/img/structure/B6978554.png)
![3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid](/img/structure/B6978561.png)

![Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978574.png)
![N-[4-(2-methylpropanoyl)phenyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978587.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978591.png)
![N-(3-ethoxy-2,6-difluorophenyl)-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978597.png)
![N-[2-(3-methylpyrazol-1-yl)phenyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978599.png)



![5-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B6978614.png)
